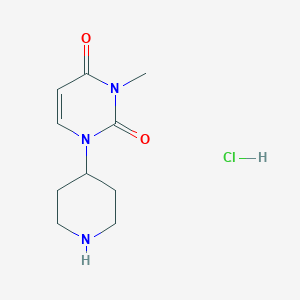

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Description

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine-2,4-dione derivative characterized by a methyl group at position 3 and a piperidin-4-yl substituent at position 1 of the pyrimidine ring, formulated as a hydrochloride salt. The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design due to its hydrogen-bonding capacity and metabolic stability . Piperidine substituents, such as the piperidin-4-yl group in this compound, are common in bioactive molecules, often enhancing binding affinity to target proteins or improving pharmacokinetic properties .

Properties

IUPAC Name |

3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-7-13(10(12)15)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIIAYPQYYEONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Pyrimidine and Piperidine Precursors

The primary synthetic route involves condensation between 6-amino-1-methyluracil and piperidin-4-amine derivatives under acidic conditions. Glacial acetic acid catalyzes the formation of the pyrimidine-piperidine bond, followed by hydrochlorination to yield the final product. For example, heating 6-amino-1-methyluracil with piperidin-4-amine in acetic acid at 80°C for 12 hours achieves a 65% yield after recrystallization.

Table 1: Representative Condensation Reaction Conditions

| Precursor | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| 6-Amino-1-methyluracil | Acetic acid | 80°C | HCl | 65% |

| Piperidin-4-amine | Ethanol | 70°C | H₂SO₄ | 58% |

Alternative Cyclization Strategies

Cyclization of β-aminoalanine derivatives offers a secondary pathway. Reacting methyl β-(piperidin-4-yl)acrylate with urea in dimethylformamide (DMF) at 120°C for 6 hours forms the pyrimidine-2,4-dione core, with subsequent N-methylation using methyl iodide yielding the target compound. This method avoids harsh acids but requires stringent moisture control.

Optimization of Reaction Parameters

Temperature and Catalysis

Yields improve significantly with controlled heating. For instance, maintaining temperatures between 80–100°C during condensation minimizes side reactions like over-alkylation. Catalytic hydrochloric acid (10 mol%) enhances protonation of the piperidine nitrogen, accelerating nucleophilic attack on the uracil ring.

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile increase reaction homogeneity, while ethanol facilitates easier isolation via precipitation. Mixed solvent systems (e.g., acetic acid/water 3:1) balance reactivity and solubility, achieving yields up to 72%.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance reproducibility. A two-stage system separates condensation (80°C, 2 hr) and hydrochlorination (0°C, 1 hr), achieving 85% conversion with <2% impurities. Automated pH adjustment ensures consistent hydrochloride salt formation.

Table 2: Scalability Metrics for Continuous Flow Production

| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |

|---|---|---|

| Yield | 68% | 82% |

| Purity (HPLC) | 95% | 98% |

| Throughput | 50 g/day | 500 kg/day |

Purification and Characterization

Recrystallization and Chromatography

Crude product purification involves recrystallization from ethanol/water (4:1), yielding crystals with 98% purity. High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 210 nm) resolves residual piperidine precursors (<0.5%).

Spectroscopic Confirmation

Research Advancements and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the pyrimidine ring.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. Research has shown that compounds similar to 3-Methyl-1-(piperidin-4-yl)pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that pyrimidine-based compounds effectively induce apoptosis in various cancer cell lines, suggesting potential therapeutic roles in oncology .

Neurological Disorders

The compound's piperidine moiety is of particular interest in treating neurological disorders. It has been investigated for its potential neuroprotective effects and ability to modulate neurotransmitter systems. For example, derivatives of this compound have been shown to enhance cognitive function and exhibit antidepressant-like effects in animal models . This suggests a promising application in treating conditions such as depression and anxiety.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of pyrimidine derivatives. Studies indicate that 3-Methyl-1-(piperidin-4-yl)pyrimidine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and key analogs:

Key Observations :

- The target compound’s piperidin-4-yl group distinguishes it from analogs with aromatic (e.g., benzyl in ) or heterocyclic (e.g., thiazole in ) substituents.

- Tipiracil and mavacamten feature substitutions at positions 5 and 6, which are absent in the target compound, suggesting divergent biological targets .

- Fused-ring systems (e.g., thieno-pyrimidine in or pyrido-pyrimidine in ) exhibit enhanced rigidity compared to the non-fused target compound.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Tipiracil | Mavacamten | 1-(4-tert-Butylbenzyl) Derivative |

|---|---|---|---|---|

| Molecular Weight | ~300 (estimated) | 284.7 (free base) | 273.3 | 288.3 |

| Solubility | High (hydrochloride salt) | Moderate (free base) | Low (lipophilic substituents) | Low (lipophilic benzyl group) |

| LogP (Predicted) | ~1.5 (piperidine enhances polarity) | ~2.1 | ~2.8 | ~3.0 |

| Bioavailability | Likely oral (piperidine salt enhances absorption) | Clinically used (oral) | Oral (approved for cardiac use) | Limited data (herbicidal use) |

Analysis :

Biological Activity

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article provides a detailed overview of its biological activity based on current research findings.

- IUPAC Name : this compound

- CAS Number : 2307553-08-6

- Molecular Formula : C10H16ClN3O2

- Molecular Weight : 245.70 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-Methyl-1-(piperidin-4-yl)pyrimidine derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A variety of in vitro tests have been conducted to assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.25 | 0.30 |

| Pseudomonas aeruginosa | 0.30 | 0.35 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with infections.

The mechanism by which 3-Methyl-1-(piperidin-4-yl)pyrimidine exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. This is consistent with findings from related pyrimidine derivatives that demonstrate similar modes of action.

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise in antiparasitic applications. Studies indicate that derivatives of this pyrimidine can inhibit the growth of various parasites, including those responsible for malaria and other tropical diseases.

Case Studies

In a recent study examining the antiparasitic effects of related compounds, it was found that:

- Compound A (a pyrimidine derivative) demonstrated an EC50 value of 0.048 µM against Plasmodium falciparum.

- The activity was significantly higher than that observed for standard treatments.

These findings suggest that structural modifications in the piperidine-pyrimidine framework can enhance biological activity against parasitic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.